(R)-1-(2,3-Difluoro-4-methylphenyl)ethanamine hydrochloride (R)-1-(2,3-Difluoro-4-methylphenyl)ethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1217477-52-5
VCID: VC15972301
InChI: InChI=1S/C9H11F2N.ClH/c1-5-3-4-7(6(2)12)9(11)8(5)10;/h3-4,6H,12H2,1-2H3;1H/t6-;/m1./s1
SMILES:
Molecular Formula: C9H12ClF2N
Molecular Weight: 207.65 g/mol

(R)-1-(2,3-Difluoro-4-methylphenyl)ethanamine hydrochloride

CAS No.: 1217477-52-5

Cat. No.: VC15972301

Molecular Formula: C9H12ClF2N

Molecular Weight: 207.65 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-(2,3-Difluoro-4-methylphenyl)ethanamine hydrochloride - 1217477-52-5

Specification

CAS No. 1217477-52-5
Molecular Formula C9H12ClF2N
Molecular Weight 207.65 g/mol
IUPAC Name (1R)-1-(2,3-difluoro-4-methylphenyl)ethanamine;hydrochloride
Standard InChI InChI=1S/C9H11F2N.ClH/c1-5-3-4-7(6(2)12)9(11)8(5)10;/h3-4,6H,12H2,1-2H3;1H/t6-;/m1./s1
Standard InChI Key AHLCZZZZSHYPNY-FYZOBXCZSA-N
Isomeric SMILES CC1=C(C(=C(C=C1)[C@@H](C)N)F)F.Cl
Canonical SMILES CC1=C(C(=C(C=C1)C(C)N)F)F.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s IUPAC name is (1R)-1-(2,3-difluoro-4-methylphenyl)ethanamine hydrochloride, with the following key identifiers:

  • CAS Number: 1217467-70-3

  • InChI: InChI=1S/C9H11F2N.ClH/c1-5-3-4-7(6(2)12)9(11)8(5)10;/h3-4,6H,12H2,1-2H3;1H\text{InChI=1S/C}_9\text{H}_{11}\text{F}_2\text{N.ClH/c1-5-3-4-7(6(2)12)9(11)8(5)10;/h3-4,6H,12H2,1-2H3;1H}

  • Canonical SMILES: CC1=C(C(=C(C=C1)C(C)N)F)F.Cl\text{CC1=C(C(=C(C=C1)C(C)N)F)F.Cl}

The stereochemistry at the chiral center (R-configuration) is critical for its biological activity, as enantiomers often exhibit divergent pharmacological profiles. The 2,3-difluoro and 4-methyl substituents on the aromatic ring enhance metabolic stability and modulate electronic properties, improving target binding .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically begins with 2,3-difluoro-4-methylbenzaldehyde, proceeding through three key steps:

  • Reductive Amination:
    The aldehyde is reacted with a nitroalkane under catalytic hydrogenation to form the corresponding amine. For example:

    2,3-Difluoro-4-methylbenzaldehyde+CH3NO2H2/Pd1-(2,3-Difluoro-4-methylphenyl)ethanamine\text{2,3-Difluoro-4-methylbenzaldehyde} + \text{CH}_3\text{NO}_2 \xrightarrow{\text{H}_2/\text{Pd}} \text{1-(2,3-Difluoro-4-methylphenyl)ethanamine}

    Yields are optimized using palladium on carbon (Pd/C) in ethanol at 50°C.

  • Chiral Resolution:
    Racemic amine mixtures are separated via diastereomeric salt formation using chiral resolving agents like tartaric acid. The (R)-enantiomer is isolated with >98% enantiomeric excess (ee).

  • Hydrochloride Formation:
    The free base is treated with hydrochloric acid in dichloromethane to precipitate the hydrochloride salt, achieving >95% purity after recrystallization.

Process Optimization

Recent advances utilize asymmetric catalysis to bypass resolution steps. For instance, enantioselective reduction of imines using borane complexes with chiral ligands (e.g., Corey-Bakshi-Shibata) achieves ee values exceeding 90%.

Pharmacological Activity and Mechanism

Receptor Interactions

(R)-1-(2,3-Difluoro-4-methylphenyl)ethanamine hydrochloride demonstrates high affinity for monoamine receptors, particularly:

  • Serotonin Reuptake Transporters (SERT): IC50=65±2nM\text{IC}_{50} = 65 \pm 2 \, \text{nM} in radioligand assays .

  • Trace Amine-Associated Receptor 1 (TAAR1): EC50=1,400±680nM\text{EC}_{50} = 1,400 \pm 680 \, \text{nM} in calcium mobilization assays .

Fluorine substituents at positions 2 and 3 enhance TAAR1 potency by 10-fold compared to non-fluorinated analogs, likely through hydrophobic interactions and reduced electron density .

Structure-Activity Relationships (SAR)

Comparative studies of β-phenethylamines reveal:

Substituent PositionEffect on TAAR1 EC₅₀ (nM)Role in Binding
2-Fluoro65 ± 2Enhances affinity via van der Waals interactions
4-Methoxy5,980 ± 580Reduces potency due to steric hindrance
2,3-Difluoro-4-methyl1,400 ± 680Balances lipophilicity and steric effects

Data adapted from PMC .

The 4-methyl group mitigates the negative impact of methoxy substituents, preserving moderate activity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator